(2E)-13-ACETYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE
Overview
Description
(2E)-13-ACETYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of (2E)-13-ACETYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE involves several stepsReaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2E)-13-ACETYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities, including anticancer properties. In medicine, it is explored for its potential therapeutic effects .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to (2E)-13-ACETYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE include other heterocyclic compounds with similar core structures. These compounds may share some properties but differ in their specific functional groups and resulting activities. Examples include various substituted imidazoles and pyrazoles .
Properties
IUPAC Name |
(13E)-16-acetyl-13-[(1,5-dimethylpyrazol-4-yl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-11-13(10-22-24(11)4)9-16-19(27)25-18-14-7-5-6-8-15(14)28-21(3,17(18)12(2)26)23-20(25)29-16/h5-10,17-18H,1-4H3/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHZBVIBTBWRCE-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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